molecular formula C16H24N2O B4422562 2-(1-azepanyl)-N-(2-ethylphenyl)acetamide

2-(1-azepanyl)-N-(2-ethylphenyl)acetamide

Cat. No. B4422562
M. Wt: 260.37 g/mol
InChI Key: XXBKVDAEIQPFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N-(2-ethylphenyl)acetamide is a chemical compound that belongs to the class of amides. It is also known by its chemical name, N-(2-ethylphenyl)-2-(1-azepanyl)acetamide. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

2-(1-azepanyl)-N-(2-ethylphenyl)acetamide has been studied for its potential applications in various scientific fields. In pharmacology, this compound has been investigated for its analgesic and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In biochemistry, this compound has been studied for its interactions with various enzymes and receptors, including the cannabinoid receptors.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N-(2-ethylphenyl)acetamide is not fully understood. However, it is believed to exert its effects by interacting with various receptors and enzymes in the body. In particular, this compound has been shown to interact with the cannabinoid receptors, which are involved in pain perception, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in vitro. Additionally, this compound has been studied for its potential use in treating various diseases, including cancer and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-azepanyl)-N-(2-ethylphenyl)acetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the central nervous system. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(1-azepanyl)-N-(2-ethylphenyl)acetamide. One direction is to further investigate its interactions with the cannabinoid receptors and other receptors and enzymes in the body. Another direction is to explore its potential use in drug delivery to the central nervous system. Additionally, more research is needed to determine the safety and efficacy of this compound in treating various diseases.

properties

IUPAC Name

2-(azepan-1-yl)-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-14-9-5-6-10-15(14)17-16(19)13-18-11-7-3-4-8-12-18/h5-6,9-10H,2-4,7-8,11-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBKVDAEIQPFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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